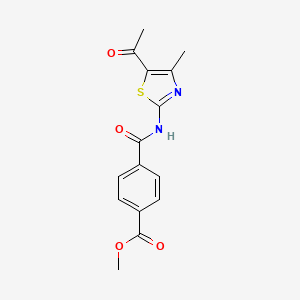![molecular formula C19H10F3N3O4S2 B2669793 2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide CAS No. 361166-65-6](/img/structure/B2669793.png)
2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, in the molecule of a related compound, the phthalimide fragments were almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and made a dihedral angle of 53.64 (3)° . Another study reported that the three-dimensional network of a related compound involved strong N—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions .科学的研究の応用
Anticonvulsant Properties
Research has explored the synthesis and evaluation of indoline derivatives, including similar compounds, for anticonvulsant activities. These studies involved testing in animal models such as mice, assessing effectiveness against seizures using methods like maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests. The compounds demonstrated promising anticonvulsant activities, suggesting potential use in treating epilepsy or other seizure-related disorders (Nath et al., 2021).
Anti-Inflammatory Agents
A series of novel derivatives were synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The studies included the examination of the compounds' interactions with proteins like human serum albumin (HSA) through molecular docking studies. These compounds exhibited significant anti-inflammatory activity, indicating potential for developing new anti-inflammatory drugs (Nikalje et al., 2015).
Optoelectronic Properties
Investigations into the optoelectronic properties of thiazole-based polythiophenes, which are related to the structure of the compound , revealed interesting applications in electronic materials. The studies focused on the synthesis and characterization of monomers and conducting polymers, assessing properties like optical band gaps and switching times, which are crucial for electronic and optoelectronic devices (Camurlu & Guven, 2015).
Antitumor Activities
Research on derivatives of similar compounds has shown potential antitumor activities. These compounds were tested in vitro against various human tumor cell lines, and some demonstrated considerable anticancer activity. This suggests potential for developing new anticancer drugs based on these molecular structures (Yurttaş et al., 2015).
Antimicrobial Evaluation
Studies have been conducted on the synthesis and antimicrobial evaluation of novel derivatives, assessing their efficacy against different bacterial and fungal strains. These compounds displayed promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Darwish et al., 2014).
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F3N3O4S2/c20-19(21,22)15(27)14-13(11-6-3-7-30-11)24-18(31-14)23-12(26)8-25-16(28)9-4-1-2-5-10(9)17(25)29/h1-7H,8H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHPOKYOUEOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)



![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2669720.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)




